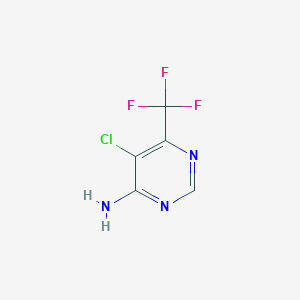![molecular formula C14H12O B11902255 Indeno[2,1-b]pyran, 2-ethyl- CAS No. 62096-30-4](/img/structure/B11902255.png)
Indeno[2,1-b]pyran, 2-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indeno[2,1-b]pyran, 2-ethyl- is a heterocyclic compound that consists of fused indene and pyran rings. This compound is part of a broader class of oxygen-containing heterocycles, which are known for their diverse biological and chemical properties. The structure of Indeno[2,1-b]pyran, 2-ethyl- includes a six-membered pyran ring fused to an indene moiety, with an ethyl group attached to the second position of the pyran ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indeno[2,1-b]pyran, 2-ethyl- can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where phthalic anhydride reacts with ethyl cyanoacetate to form intermediate compounds that can be further cyclized to produce the desired indeno[2,1-b]pyran structure . Another approach involves multicomponent reactions (MCRs) that combine aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions .
Industrial Production Methods: Industrial production of Indeno[2,1-b]pyran, 2-ethyl- typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Indeno[2,1-b]pyran, 2-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indeno[2,1-b]pyran structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Indeno[2,1-b]pyran, 2-ethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Indeno[2,1-b]pyran, 2-ethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to vascular endothelial growth factor receptor 2 (VEGFR2) and disintegrin and metalloprotease protein (ADAMTS-5), which are involved in angiogenesis and extracellular matrix remodeling, respectively . The compound’s anticancer activity is attributed to its ability to inhibit topoisomerase I, leading to DNA damage and apoptosis in cancer cells .
Comparison with Similar Compounds
Indeno[2,1-b]pyran, 2-ethyl- can be compared to other similar compounds, such as:
Indeno[1,2-b]quinoxalines: These compounds have a similar indene core but are fused with a quinoxaline ring instead of a pyran ring.
Indeno-fused 2H-naphthopyrans: These compounds have a naphthopyran structure fused with an indene moiety and are known for their photochromic properties.
Spiro-indeno[1,2-b]pyran derivatives: These compounds feature a spirocyclic structure with an indeno-pyran core and are studied for their unique photophysical and biological properties.
The uniqueness of Indeno[2,1-b]pyran, 2-ethyl- lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
62096-30-4 |
|---|---|
Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-ethylindeno[2,1-b]pyran |
InChI |
InChI=1S/C14H12O/c1-2-11-7-8-13-12-6-4-3-5-10(12)9-14(13)15-11/h3-9H,2H2,1H3 |
InChI Key |
APJOQNBLPVUSDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C2C3=CC=CC=C3C=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2,3'-Bipyridine]-5'-carboxamide](/img/structure/B11902176.png)
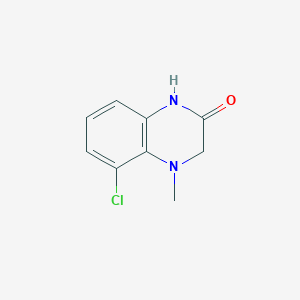
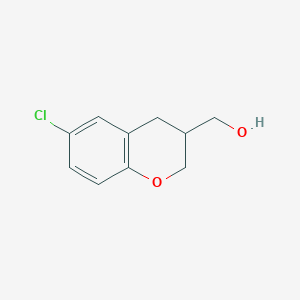
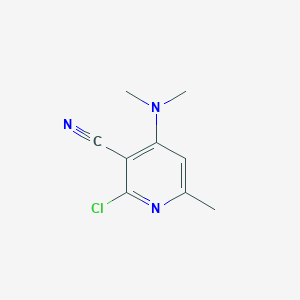

![2-(2-Methylpyrrolo[2,1-B]thiazol-6-YL)acetic acid](/img/structure/B11902228.png)
![7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11902239.png)
![8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11902242.png)
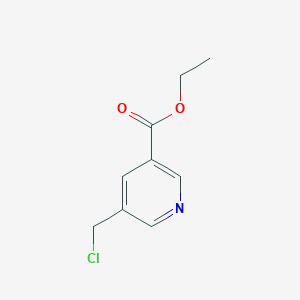
![2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11902258.png)
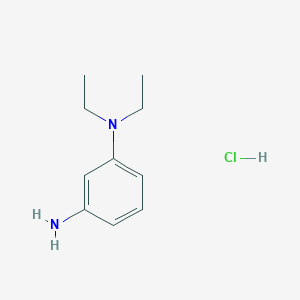
![2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid](/img/structure/B11902275.png)
